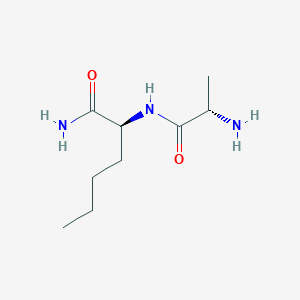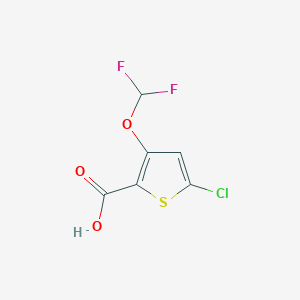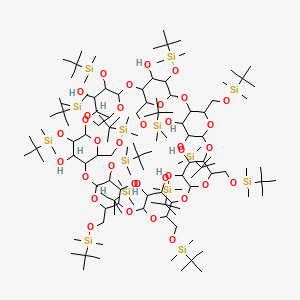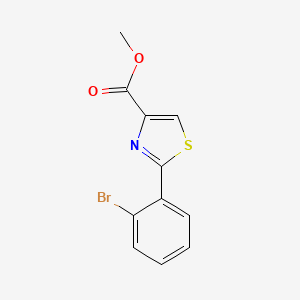
L-Norleucinamide,-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucinamide, L-alanyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a dipeptide consisting of L-norleucinamide and L-alanine, which are linked by a peptide bond. This compound is often used in research settings to study peptide interactions and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucinamide, L-alanyl- typically involves the coupling of L-norleucinamide with L-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for L-Norleucinamide, L-alanyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norleucinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Norleucinamide, L-alanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and interactions.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of specialized peptides and as a research tool in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Norleucinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
L-Norleucinamide, L-alanyl- can be compared with other similar dipeptides, such as:
L-Alanyl-L-Glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Alanyl-L-Tyrosine: Studied for its potential cognitive benefits.
L-Alanyl-L-Leucine: Investigated for its effects on muscle protein synthesis.
Each of these compounds has unique properties and applications, making L-Norleucinamide, L-alanyl- distinct in its specific uses and potential benefits.
Eigenschaften
Molekularformel |
C9H19N3O2 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanamide |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
HTVWRELKZINEGB-BQBZGAKWSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)





![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)



![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)

